molecular formula C8H8BrNO2S3 B14693031 Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate CAS No. 32323-82-3

Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate

Cat. No.: B14693031
CAS No.: 32323-82-3
M. Wt: 326.3 g/mol
InChI Key: PADSXYWRWYLUGW-UHFFFAOYSA-N
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Description

Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate is an organic compound that features a bromobenzene ring substituted with a sulfonyl group and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate typically involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable carbamodithioate precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamodithioate groups can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the sulfonyl and carbamodithioate groups.

    4-Bromobenzenesulfonyl chloride: Contains the sulfonyl group but lacks the carbamodithioate moiety.

    Methyl (4-bromophenyl) sulfoxide: Similar bromobenzene ring but with a sulfoxide group instead of a sulfonyl group.

Uniqueness

Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate is unique due to the presence of both sulfonyl and carbamodithioate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

32323-82-3

Molecular Formula

C8H8BrNO2S3

Molecular Weight

326.3 g/mol

IUPAC Name

methyl N-(4-bromophenyl)sulfonylcarbamodithioate

InChI

InChI=1S/C8H8BrNO2S3/c1-14-8(13)10-15(11,12)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13)

InChI Key

PADSXYWRWYLUGW-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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